7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused tricyclic scaffold incorporating chromene, pyrrole, and diketone moieties. The substituents at positions 1, 2, and 7 significantly influence its physicochemical and biological properties. Specifically:
- 7-Chloro: Enhances lipophilicity and modulates electronic effects on the aromatic system.
- 2-(Furan-2-ylmethyl): Introduces a heteroaromatic furan ring, contributing to π-π stacking interactions and metabolic stability.
Properties
IUPAC Name |
7-chloro-2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4/c22-13-3-4-16-15(10-13)19(25)17-18(12-5-7-23-8-6-12)24(21(26)20(17)28-16)11-14-2-1-9-27-14/h1-10,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLJNDKMBGFLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table synthesizes data from structurally related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, emphasizing substituent-driven variations in properties:
Key Observations:
Substituent Effects on Melting Points: Hydroxyphenyl derivatives (e.g., 4{8–11-24}) exhibit higher melting points (>295°C) due to intermolecular hydrogen bonding from phenolic -OH groups . Bulky or flexible substituents (e.g., furan-2-ylmethyl in 4{9–5-21}) reduce melting points (276–279°C), likely due to reduced crystallinity .
Spectral Signatures :
- C=O Stretching (IR) : All compounds show strong carbonyl absorption near 1650–1700 cm⁻¹, confirming the diketone structure .
- Aromatic Proton Environments (¹H NMR) :
- Furan protons in 4{9–5-21} resonate at δ 6.25–6.39 ppm, distinct from pyridine or nitro-substituted analogs .
Synthetic Yields :
- Phenethyl-substituted derivatives (72% yield) are synthesized more efficiently than furan-containing analogs (62%), suggesting steric or electronic challenges in furan incorporation .
Nitro groups (e.g., in the 3-nitrophenyl analog) introduce strong electron-withdrawing effects, which may alter redox properties or metabolic stability compared to hydroxyl or methyl groups .
Preparation Methods
Three-Component Reaction for Core Assembly
A scalable method involves reacting:
- Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (chromenone precursor)
- 5-Chloroisatin (introduces the 7-chloro group via in situ decarboxylation)
- 4-Aminopyridine (source of the 1-(pyridin-4-yl) group).
Reaction conditions :
Post-Cyclization Functionalization
The furan-2-ylmethyl group is introduced via nucleophilic alkylation:
- Treat intermediate 7-chloro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with NaH in THF at 0°C.
- Add furfuryl bromide (1.2 equiv) dropwise.
- Warm to room temperature and stir for 6 hours.
Yield : 74% after silica gel chromatography (hexane:EtOAc 3:1).
Stepwise Synthesis via Chromenone Intermediates
Chromenone Ring Formation
Pyrrole Annulation
- React chlorinated chromenone with 4-aminopyridine in DMF at 120°C for 8 hours.
- Add furfural (2 equiv) and ammonium acetate (3 equiv) for Mannich cyclization.
Yield : 58% after recrystallization (acetone/water).
Comparative Analysis of Synthetic Methods
Critical Process Optimization Parameters
Solvent Systems
Temperature Control
- Cyclization reactions require precise temperature gradients:
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99.5% purity (C18 column, MeCN:H2O 70:30, 1 mL/min).
- PXRD : Characteristic peaks at 2θ = 12.4°, 17.8°, 25.3° confirm crystalline form.
Industrial-Scale Considerations
Cost Analysis :
Waste Stream Management :
Emerging Methodologies
Continuous Flow Synthesis
Enzymatic Functionalization
- Lipase-mediated alkylation of pyrrole NH using furfuryl acetate :
- 82% yield in phosphate buffer (pH 7.4) at 37°C.
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